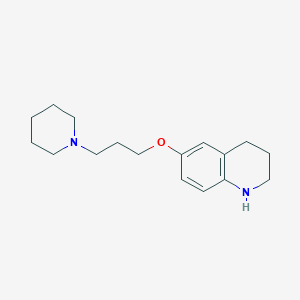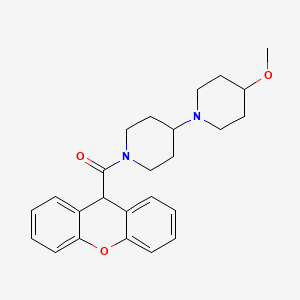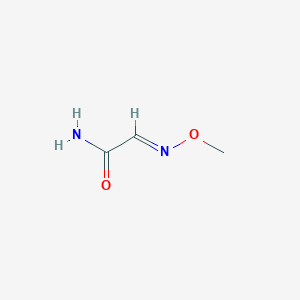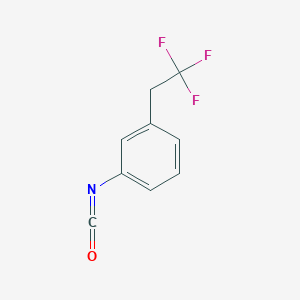![molecular formula C17H26O4 B2935065 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate CAS No. 61065-63-2](/img/structure/B2935065.png)
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is an organic compound known for its unique structure and properties It is characterized by the presence of an adamantyl group, which is a tricyclic hydrocarbon, and an acetyloxy group, which is an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate typically involves the esterification of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
1-adamantanol+acetic anhydride→1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound on a large scale.
化学反応の分析
Types of Reactions
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: 1-adamantanol and acetic acid.
Oxidation: Adamantane carboxylic acid.
Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active adamantyl moiety, which can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-adamantanol: The parent alcohol from which the acetate is derived.
Adamantane: The hydrocarbon backbone of the compound.
1-adamantyl acetate: A simpler ester derivative of adamantane.
Uniqueness
1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is unique due to the presence of both the adamantyl and acetyloxy groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
[3-(2-acetyloxypropan-2-yl)-1-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-11(18)20-15(3,4)16-6-13-5-14(7-16)9-17(8-13,10-16)21-12(2)19/h13-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXDPLARQIAXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(C)(C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)

![3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2934984.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2934988.png)

![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)
![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)
![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2934997.png)
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)



